molecular formula C9H5BrClNO B13678284 8-Bromo-5-chloroisoquinolin-1(2H)-one

8-Bromo-5-chloroisoquinolin-1(2H)-one

Cat. No.: B13678284
M. Wt: 258.50 g/mol
InChI Key: YMLJLIKDVKTSTC-UHFFFAOYSA-N
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Description

8-Bromo-5-chloroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the molecule can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloroisoquinolin-1(2H)-one typically involves the halogenation of isoquinolinone derivatives. A common method includes:

    Starting Material: Isoquinolin-1(2H)-one.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a catalyst like iron(III) chloride (FeCl3) to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Large-scale batch reactors where the halogenation reactions are carefully monitored.

    Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

8-Bromo-5-chloroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloroisoquinolin-1(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Bromoisoquinolin-1(2H)-one: Lacks the chlorine atom.

    5-Chloroisoquinolin-1(2H)-one: Lacks the bromine atom.

    Isoquinolin-1(2H)-one: Lacks both bromine and chlorine atoms.

Uniqueness

The presence of both bromine and chlorine atoms in 8-Bromo-5-chloroisoquinolin-1(2H)-one makes it unique, as these halogens can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

8-Bromo-5-chloroisoquinolin-1(2H)-one is a compound of interest due to its unique structural features, which include bromine and chlorine substitutions. These modifications enhance its reactivity and biological activity, making it a subject of research in medicinal chemistry. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

The compound's structure allows it to interact with various biological targets. The presence of halogen atoms (bromine and chlorine) can influence its binding affinity and mechanism of action.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus31.25
This compoundEscherichia coli62.50

Anticancer Activity

The compound has been evaluated for its anticancer potential across different cancer cell lines. Studies have reported IC50 values indicating cytotoxic effects on various human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

Cell LineIC50 (µM)Reference
MCF-710.4
A5496.72
HepG25.89

The mechanism by which this compound exerts its biological effects involves the modulation of key molecular pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases .

Case Studies

A recent study explored the pharmacological effects of this compound in vitro against the A549 lung cancer cell line. The results demonstrated a significant reduction in cell viability at concentrations as low as 6 µM, highlighting its potential as an anticancer agent .

Another investigation focused on its antimicrobial properties against resistant bacterial strains, revealing that the compound exhibited comparable efficacy to traditional antibiotics in inhibiting bacterial growth .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

8-bromo-5-chloro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-4H,(H,12,13)

InChI Key

YMLJLIKDVKTSTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CNC2=O)Br

Origin of Product

United States

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